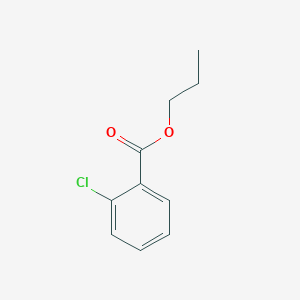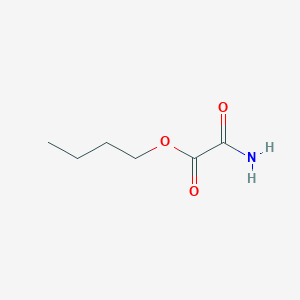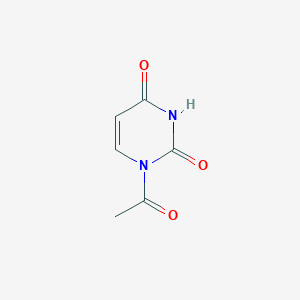
1-N-Acetyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Acetyluracil (1-N-AU) is a synthetic nucleoside analog that has been studied for its potential applications in a wide range of scientific research fields. 1-N-AU is a structural analog of the natural nucleoside uracil, and has been studied for its ability to act as a precursor for the synthesis of uridine, a key component of RNA. It has also been studied for its potential applications in gene editing and gene therapy, as well as its ability to act as a DNA and RNA polymerase inhibitor.
Applications De Recherche Scientifique
Antioxidant Therapy and Disease Management
N-acetylated compounds, like N-acetylcysteine (NAC), have been extensively studied for their antioxidant properties and potential in treating psychiatric disorders. NAC, as a precursor to the antioxidant glutathione, plays a crucial role in modulating glutamatergic, neurotrophic, and inflammatory pathways. This has led to its application in treating conditions such as addiction, schizophrenia, and bipolar disorder. The compound's ability to increase brain glutathione levels suggests its utility in managing chronic schizophrenia and potentially other neuropsychiatric disorders (Dean et al., 2011; Berk et al., 2008).
Enhancing Cellular Immunity
Research demonstrates NAC's potential in boosting cellular immunity, especially in elderly individuals at high risk for influenza and influenza-like illnesses. A study highlighted NAC's efficacy in reducing the severity and frequency of these conditions, proposing its role in attenuating viral symptomatology by modulating the immune response (De Flora et al., 1997).
Neuroprotection and Cognitive Health
NAC has shown promise in neuroprotection and the potential to counteract neurodegenerative and mental health diseases. Its mechanisms of action include influencing glutamatergic transmission, glutathione levels, neurotrophins, mitochondrial function, and anti-inflammatory pathways. These effects are pertinent in exploring treatments for Alzheimer's and Parkinson's diseases, autism, and even age-related cognitive decline (Berk et al., 2013).
Drug Delivery and Molecular Medicine
Innovative approaches to drug delivery have explored the use of N-acetylated compounds. For instance, N-acetylcysteine has been attached to poly(amidoamine) dendrimers via disulfide linkages to create drug conjugates for targeted delivery. This method aims to enhance the efficacy of NAC in treating conditions like neuroinflammation by ensuring a controlled release of the drug at the site of action, thereby increasing antioxidant activity significantly (Kurtoglu et al., 2009).
Antihypoxic Properties
Exploratory research on complex compounds combining oxymethyluracil with acetylcysteine has indicated potential antihypoxic effects, particularly in models of histotoxic hypoxia. These findings suggest that such compounds could offer protective benefits against hypoxic conditions, warranting further investigation for their therapeutic applications (Repina et al., 2022).
Propriétés
IUPAC Name |
1-acetylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)8-3-2-5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYCBODEFCKFDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313068 |
Source


|
| Record name | NSC266142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Acetyluracil | |
CAS RN |
40338-28-1 |
Source


|
| Record name | NSC266142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC266142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

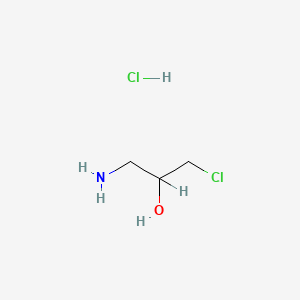

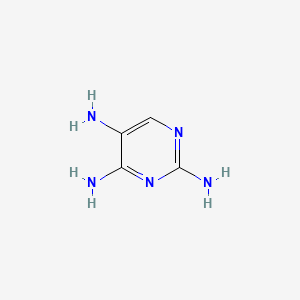
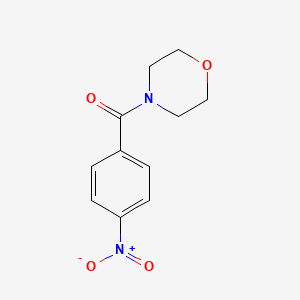
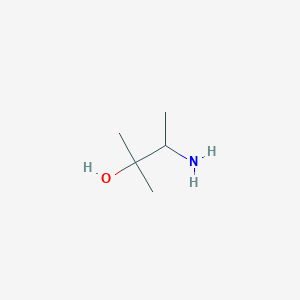

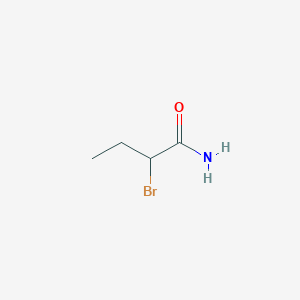


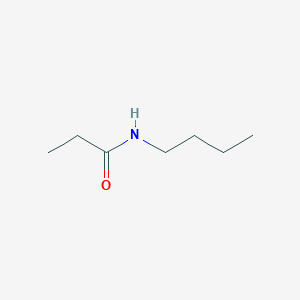
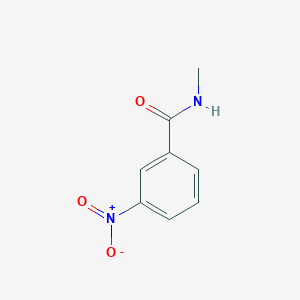
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)
